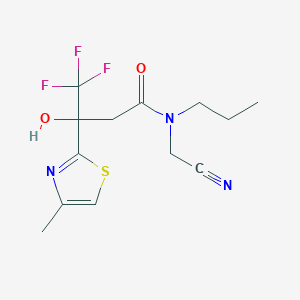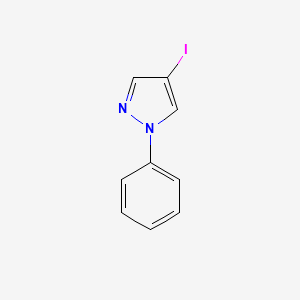![molecular formula C7H5NO4 B2546754 [1,3]二氧杂环戊[4,5-b]吡啶-5-羧酸 CAS No. 1368103-79-0](/img/structure/B2546754.png)
[1,3]二氧杂环戊[4,5-b]吡啶-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C7H5NO4 It is characterized by a fused dioxole and pyridine ring system, which imparts unique chemical properties and reactivity
科学研究应用
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
作用机制
Mode of Action
It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets, which are currently unknown .
Pharmacokinetics
These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
Some related compounds have shown potent growth inhibition properties against human cancer cell lines .
生化分析
Biochemical Properties
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds . The nature of these interactions often involves the binding of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .
Metabolic Pathways
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid may require specific cofactors for its metabolic activity, further influencing its role in biochemical reactions .
Transport and Distribution
The transport and distribution of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid within specific cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, ultimately influencing its biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound . This method is efficient and provides high yields of the product.
Industrial Production Methods
Industrial production of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridine-7-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
[1,3]Dioxolo[4,5-b]chromeno[2,3-b]pyridines: These compounds have a chromeno ring fused to the dioxole and pyridine rings.
Uniqueness
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as the GABA A receptor, sets it apart from other similar compounds.
属性
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-2-5-6(8-4)12-3-11-5/h1-2H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDOAVYUXCANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2546671.png)
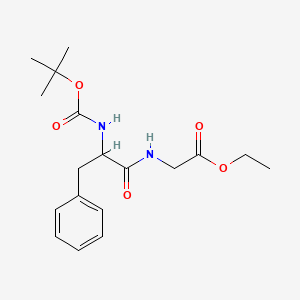
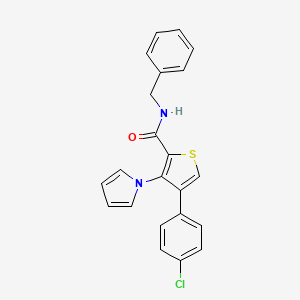
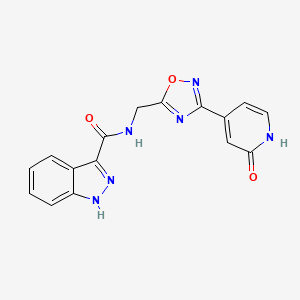
![4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2546676.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)
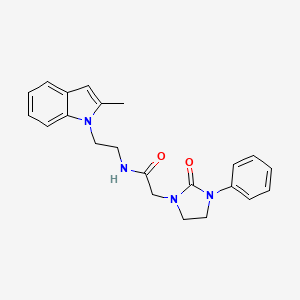
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)
